molecular formula C30H27FN8O B2458891 1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one CAS No. 902622-12-2

1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one

Cat. No. B2458891
CAS RN: 902622-12-2
M. Wt: 534.599
InChI Key: IOTJDFMWIOBAMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one is a useful research compound. Its molecular formula is C30H27FN8O and its molecular weight is 534.599. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research on compounds structurally related to "1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.0²,⁶.0⁷,¹¹]hexadeca-3,5-dien-3-yl)butan-1-one" often involves detailed synthesis and characterization processes. For example, the synthesis and characterization of similar compounds have been detailed, demonstrating methodologies for constructing complex molecules involving fluorophenyl piperazine units. These processes include various steps like condensation reactions, characterizations by LCMS, NMR, IR, and CHN elemental analysis, and structural confirmation through X-ray diffraction studies (C. Sanjeevarayappa et al., 2015).

Biological Evaluation

Several studies have focused on evaluating the biological activities of compounds with fluorophenyl piperazine derivatives. For instance, the in vitro antibacterial and anthelmintic activities have been assessed, showing varying degrees of effectiveness against specific bacterial strains and parasitic worms. These findings suggest potential therapeutic applications in addressing bacterial infections and parasitic infestations (C. Sanjeevarayappa et al., 2015).

Antimycobacterial Activity

Research into the antimycobacterial properties of N-arylpiperazine compounds containing fluorophenyl moieties has been conducted. Such studies aim to discover new treatments for tuberculosis and other mycobacterial infections. Compounds have been synthesized and tested in vitro against various mycobacterial species, revealing promising antimycobacterial activities. These findings highlight the potential of fluorophenyl piperazine derivatives in developing new antimycobacterial agents (T. Goněc et al., 2017).

Neuroleptic Activity

Compounds structurally related to "1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.0²,⁶.0⁷,¹¹]hexadeca-3,5-dien-3-yl)butan-1-one" have been studied for their neuroleptic activity, particularly in relation to dopamine uptake inhibition. Such research contributes to understanding the mechanism of action of potential neuroleptic drugs and aids in the development of new therapeutic agents targeting neurological disorders (Böge Kp, 1983).

properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37FN8O/c31-22-13-15-23(16-14-22)36-17-19-37(20-18-36)27(40)12-6-11-26-33-34-30-38(26)25-10-5-4-9-24(25)29-32-28(35-39(29)30)21-7-2-1-3-8-21/h1-3,7-8,13-16,24-25,28-29,32,35H,4-6,9-12,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLPYTNXKCTGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3NC(NN3C4=NN=C(N24)CCCC(=O)N5CCN(CC5)C6=CC=C(C=C6)F)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37FN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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